![molecular formula C7H10N4 B040440 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 124458-31-7](/img/structure/B40440.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Descripción general

Descripción

Synthesis Analysis

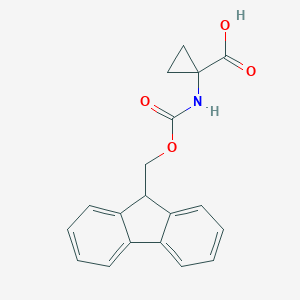

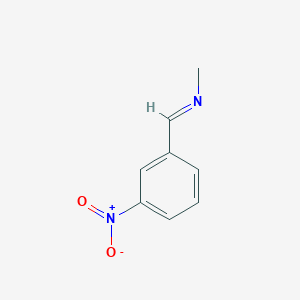

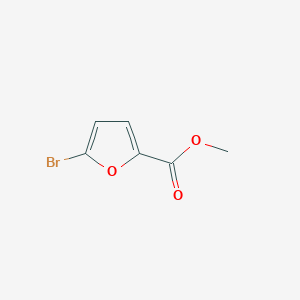

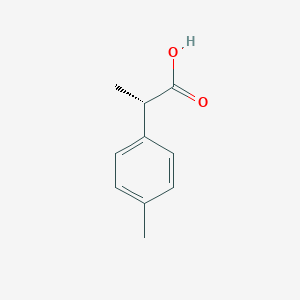

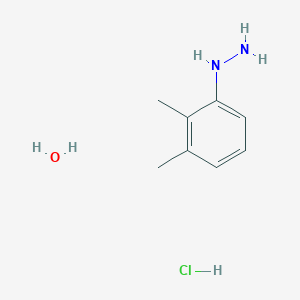

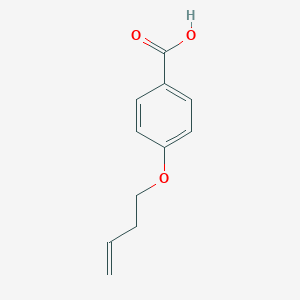

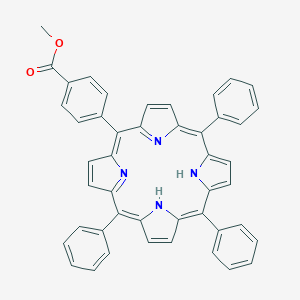

The synthesis of related pyrimidin-2-amine derivatives involves strategic cyclization reactions. For instance, a practical strategy was developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. This synthesis entails an intramolecular amide addition to an iminium intermediate, forming the pyrimido[4,5-d]pyrimidine core with a 5-Cl group for further derivatization (Xiang et al., 2012).

Molecular Structure Analysis

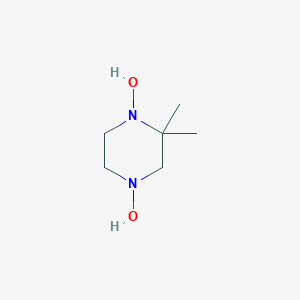

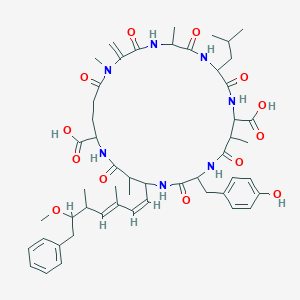

The crystal structure of related derivatives, such as heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone, was characterized to understand the influence of structural modifications on molecular geometry and conformation. These structures form 3D supramolecular architectures in the crystals through self-assembly via stacking interactions and various hydrogen bonds, indicating the complex molecular interactions these compounds can engage in (Chen & Liu, 2019).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions indicating their reactive nature. For example, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases its potential in synthesizing medically relevant compounds (Furrer, Wágner, & Fehlhaber, 1994).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structures and the conditions under which they form, are crucial for their application in various fields. The synthesis and characterization processes often reveal these properties, as seen in the study of tetrahydropyrido and its derivatives (Ding et al., 2005).

Chemical Properties Analysis

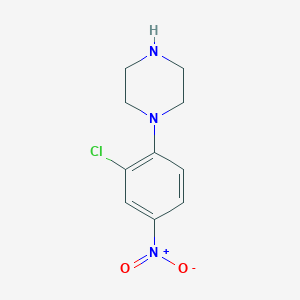

The chemical properties, including reactivity with other substances, potential for substitution reactions, and formation of complex structures, are fundamental for their application in synthesis and drug design. Studies on compounds like 5,6,7,8-tetrahydropyrido derivatives have shown varied reactivity and potential for generating a wide range of molecular architectures (Harutyunyan et al., 2015).

Aplicaciones Científicas De Investigación

-

Antibacterial and Antifungal Activities

- Application Summary : The derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine have been evaluated for their antibacterial and antifungal activities.

- Results : The source did not provide specific results or outcomes from these evaluations.

-

Synthesis of 2-Pyridyl-Substituted Derivatives

- Application Summary : A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

- Methods of Application : This involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .

- Results : The source did not provide specific results or outcomes from these syntheses .

- Synthesis of 2-Morpholino Derivatives

Propiedades

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODUBAMOGMWQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449690 | |

| Record name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine | |

CAS RN |

124458-31-7 | |

| Record name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)